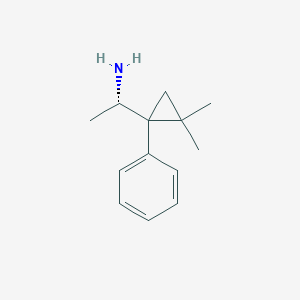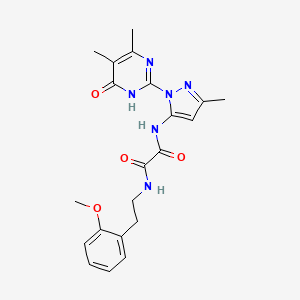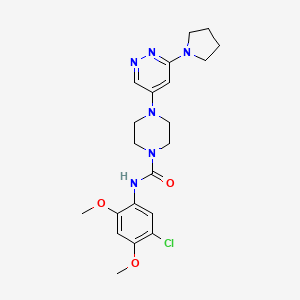
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine is a chemical compound that belongs to the class of cyclopropylamines. It is commonly known as DPCPX and is used in scientific research for its ability to selectively block adenosine A1 receptors.
Mécanisme D'action
DPCPX selectively blocks adenosine A1 receptors by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous neuromodulator that inhibits the release of neurotransmitters and regulates neuronal activity. By blocking adenosine A1 receptors, DPCPX increases the release of neurotransmitters and enhances neuronal activity.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects. In animal studies, DPCPX has been shown to increase wakefulness and reduce sleep time. DPCPX has also been shown to reduce pain perception by blocking adenosine A1 receptors in the spinal cord. Additionally, DPCPX has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX is a selective adenosine A1 receptor antagonist, which makes it a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. However, DPCPX has some limitations for lab experiments. DPCPX has a short half-life and is rapidly metabolized, which can make it difficult to achieve and maintain a consistent concentration in experiments. Additionally, DPCPX has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DPCPX in scientific research. One potential direction is the investigation of the role of adenosine A1 receptors in the regulation of appetite and metabolism. Adenosine A1 receptors are expressed in various metabolic tissues, and their activation has been shown to regulate glucose and lipid metabolism. Another potential direction is the investigation of the neuroprotective effects of DPCPX in animal models of neurodegenerative diseases. DPCPX has been shown to have potential neuroprotective effects in vitro, and further studies are needed to investigate its efficacy in vivo.
Conclusion
In conclusion, DPCPX is a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological conditions. Its selective adenosine A1 receptor antagonism has been used to investigate the regulation of sleep, pain perception, and neurodegenerative diseases. While DPCPX has some limitations for lab experiments, its potential future directions in the regulation of appetite and metabolism and neuroprotection make it an exciting area for further research.
Méthodes De Synthèse
The synthesis of DPCPX involves the reaction of 2,2-dimethylcyclopropylamine with 1-bromo-1-phenyl-2-propanol under basic conditions. The resulting product is then treated with hydrochloric acid to obtain DPCPX in its hydrochloride salt form. The purity of DPCPX can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
DPCPX is commonly used in scientific research as a selective adenosine A1 receptor antagonist. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. DPCPX has been used to investigate the role of adenosine A1 receptors in various physiological and pathological conditions, including sleep regulation, pain perception, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(1S)-1-(2,2-dimethyl-1-phenylcyclopropyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)13(9-12(13,2)3)11-7-5-4-6-8-11/h4-8,10H,9,14H2,1-3H3/t10-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJACCBXKOMPPB-NKUHCKNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1(CC1(C)C)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,2-Dimethyl-1-phenylcyclopropyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)

![2,2-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2730017.png)
![9-[(Pyrrolidin-1-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B2730018.png)
![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)




![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

